molecular formula C8H6F4O B1295486 4-Fluoro-3-(trifluoromethyl)benzyl alcohol CAS No. 67515-61-1

4-Fluoro-3-(trifluoromethyl)benzyl alcohol

Cat. No. B1295486
CAS RN: 67515-61-1
M. Wt: 194.13 g/mol
InChI Key: DGBDVJVPBJMVDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves the introduction of fluorine or trifluoromethyl groups into the aromatic ring. For instance, the synthesis of soluble fluoro-polyimides involves a fluorine-containing aromatic diamine reacting with aromatic dianhydrides . Similarly, the synthesis of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, a fluorinating agent, demonstrates the incorporation of fluorine atoms into molecules . These methods could potentially be adapted for the synthesis of 4-Fluoro-3-(trifluoromethyl)benzyl alcohol by introducing the appropriate fluorine-containing groups at the correct positions on the benzene ring.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is crucial as it can affect the compound's reactivity and physical properties. For example, the crystal and molecular structures of trifluoromethylated benzanilides have been investigated to understand the role of weak intermolecular interactions involving organic fluorine . The presence of fluorine can influence the molecular conformation and packing characteristics, which could also be relevant for the structure of 4-Fluoro-3-(trifluoromethyl)benzyl alcohol.

Chemical Reactions Analysis

Fluorinated aromatic compounds can undergo various chemical reactions. The paper on benzyltrifluoromethyl selenide describes a method for electrophilic trifluoromethylselenolation . This indicates that fluorinated benzyl compounds can be used as reagents in electrophilic substitution reactions. The oxidation of benzyl alcohols to form benzyl fluoromethyl ethers via oxidative rearrangement is another example of a chemical reaction involving a fluorinated benzyl compound . These reactions could be relevant when considering the reactivity of 4-Fluoro-3-(trifluoromethyl)benzyl alcohol.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often unique due to the presence of fluorine atoms. For instance, the polyimide films synthesized from a fluorine-containing aromatic diamine exhibited excellent thermal stability, low moisture absorption, and high hygrothermal stability . The stability of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride in the presence of water and its fluorination reactivity are also notable . These properties suggest that 4-Fluoro-3-(trifluoromethyl)benzyl alcohol may also exhibit unique physical and chemical properties due to its fluorinated structure.

Scientific Research Applications

Fluoroalkylation in Aqueous Media

Recent advancements in fluoroalkylation highlight the significance of incorporating fluorinated or fluoroalkylated groups into molecules for pharmaceuticals, agrochemicals, and functional materials. The development of environmentally friendly fluoroalkylation reactions, especially in aqueous media, demonstrates the evolving landscape of green chemistry. This includes various fluoroalkylation techniques such as trifluoromethylation and difluoromethylation, underlining the importance of fluorine-containing functionalities in enhancing the physical, chemical, and biological properties of a molecule. The use of water as a solvent or reactant in these reactions marks a step towards sustainable organic synthesis (Hai‐Xia Song et al., 2018).

Synthesis of Fluorinated Compounds

The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, showcases the relevance of fluoro-substituted compounds in the pharmaceutical industry. The development of practical synthesis methods for these compounds emphasizes the importance of fluorination in drug development. Fluorination enhances the efficacy and bioavailability of pharmaceuticals, illustrating the critical role of fluorinated intermediates in medicinal chemistry (Yanan Qiu et al., 2009).

Fluorine in Agrochemicals

The integration of fluorine-containing building blocks into agrochemicals has been a prominent trend over the last decade. This review discusses the methodologies for fluorine incorporation into 40 fluorine-containing agrochemicals, highlighting the use of fluoroarenes, difluomethylarenes, and trifluomethylarenes. The synthesis of these fluorine-containing building blocks and their application in developing new pesticides underline the pivotal role of fluorination in agrochemical design (Qiang Wang et al., 2021).

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamide (BTA) derivatives, including those possibly derived from fluorinated precursors, have found extensive application in supramolecular chemistry. The unique self-assembly properties of BTAs have facilitated their use in nanotechnology, polymer processing, and biomedical applications. The review underscores the adaptability of fluorinated compounds in constructing supramolecular architectures for advanced technological applications (S. Cantekin et al., 2012).

Antimalarial Drug Discovery

The incorporation of fluorine, especially trifluoromethyl groups, into organomolecules has significantly impacted the development of antimalarial drugs. The unique physicochemical properties conferred by fluorinated groups have been leveraged to enhance the potency, stability, and bioavailability of antimalarial compounds. This review highlights the strategic role of fluorination in the design and optimization of new antimalarial drug candidates, demonstrating the critical contribution of fluorinated scaffolds to pharmaceutical innovation (Charu Upadhyay et al., 2020).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity can occur after a single exposure, with the respiratory system being a target organ . Personal protective equipment/face protection should be worn when handling this chemical .

Future Directions

As a pharmaceutical intermediate, 4-Fluoro-3-(trifluoromethyl)benzyl alcohol has potential applications in the development of new drugs . Its use in predicting the NMR spectrum also suggests potential applications in analytical chemistry .

properties

IUPAC Name

[4-fluoro-3-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBDVJVPBJMVDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70217860
Record name 4-Fluoro-3-(trifluoromethyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70217860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(trifluoromethyl)benzyl alcohol

CAS RN

67515-61-1
Record name 4-Fluoro-3-(trifluoromethyl)benzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067515611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluoro-3-(trifluoromethyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70217860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 67515-61-1
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